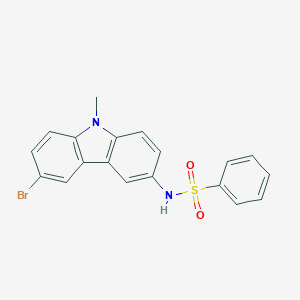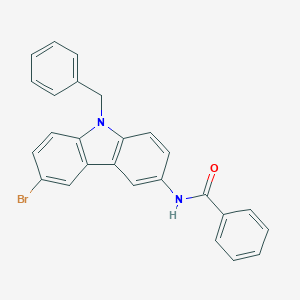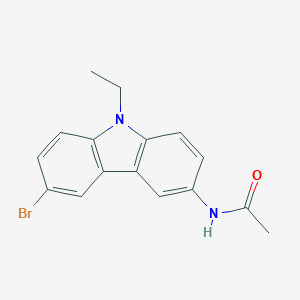
1-Benzoyl-4-(3-chloro-4-methylphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzoyl-4-(3-chloro-4-methylphenyl)piperazine (known as BZP) is a synthetic compound that belongs to the piperazine class of drugs. It was first synthesized in the 1970s and has been used for various purposes, including as a recreational drug. However, in recent years, it has become a subject of scientific research due to its potential therapeutic applications.
作用机制
BZP acts as a stimulant by increasing the release of dopamine and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in an increase in energy, alertness, and euphoria.
Biochemical and Physiological Effects:
BZP has been shown to have various biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes pupil dilation and muscle tension. In high doses, it can lead to seizures, hallucinations, and even death.
实验室实验的优点和局限性
BZP has several advantages as a research tool. It is relatively easy to synthesize, and its effects on the brain are well understood. However, it also has limitations, including its potential for abuse and the risk of adverse effects in humans.
未来方向
There are several potential future directions for research on BZP. One area of interest is its potential as a treatment for depression and other psychiatric disorders. It has also been studied as a potential treatment for Parkinson's disease and other neurodegenerative disorders. Additionally, further research is needed to better understand its mechanism of action and potential side effects.
合成方法
The synthesis of BZP involves the reaction of benzoyl chloride with 1-(3-chloro-4-methylphenyl)piperazine in the presence of a base such as sodium hydroxide. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
科学研究应用
BZP has been studied for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and pharmacology. It has been shown to have an affinity for various receptors in the brain, including dopamine, serotonin, and norepinephrine receptors.
属性
产品名称 |
1-Benzoyl-4-(3-chloro-4-methylphenyl)piperazine |
|---|---|
分子式 |
C18H19ClN2O |
分子量 |
314.8 g/mol |
IUPAC 名称 |
[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C18H19ClN2O/c1-14-7-8-16(13-17(14)19)20-9-11-21(12-10-20)18(22)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3 |
InChI 键 |
OUAYFCMOTOVLBM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)Cl |
规范 SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[(4-Fluorophenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B278957.png)
![3-(3-fluorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B278958.png)

![Ethyl6-{[(4-methylphenyl)sulfanyl]methyl}[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B278963.png)
![1-(4-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278965.png)


![1-(4-bromophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278968.png)
![3-[3-(4-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278969.png)
![3-[3-(2-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278970.png)


![3-[3-(4-Ethylphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278979.png)
![2-[3-(2,5-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278980.png)